4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione
Description
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXVOJOSUCXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333144 | |
| Record name | 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-61-5 | |
| Record name | 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thiazinane-1,1-dione Core
The thiazinane-1,1-dione core is synthesized via condensation reactions involving cysteine derivatives and carbonyl compounds. This step typically employs reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction mechanism proceeds through nucleophilic attack of the cysteine thiol group on the carbonyl carbon, followed by cyclization to form the six-membered thiazinane ring. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Accelerates ring closure |
| Reaction Time | 12–24 hours | Ensures complete conversion |
The intermediate product is purified via recrystallization from ethanol, yielding the thiazinane-1,1-dione core with >85% purity.
Williamson Ether Synthesis for Benzyl Group Incorporation
The 2-chloro-4-fluorobenzyl moiety is introduced via Williamson ether synthesis. The thiazinane core reacts with 2-chloro-4-fluorobenzyl bromide in the presence of a strong base (e.g., sodium hydride or potassium carbonate). This SN2 reaction proceeds under inert atmospheres to prevent oxidation:
$$
\text{Thiazinane-O}^- + \text{BrCH}2\text{C}6\text{H}3\text{ClF} \rightarrow \text{Thiazinane-O-CH}2\text{C}6\text{H}3\text{ClF} + \text{Br}^-
$$
Critical factors include:
- Base Selection : Potassium carbonate in acetone achieves higher regioselectivity compared to sodium hydride.
- Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to thiazinane core minimizes side reactions.
Post-reaction workup involves aqueous extraction and column chromatography, yielding the final product with 70–75% isolated yield.
Green Chemistry Methodologies
Biphasic Solvent Systems
Recent advances emphasize environmentally benign protocols. A biphasic system of dichloromethane (DCM) and water, catalyzed by tetrabutylammonium bromide (TBAB), reduces solvent waste and energy consumption. The reaction proceeds at 50°C with vigorous stirring, achieving 84% yield in 30 minutes:
| Component | Role | Optimization Insight |
|---|---|---|
| DCM:Water (2:1) | Enhances interfacial contact | Higher DCM ratios improve substrate solubility |
| TBAB (30 mol%) | Phase-transfer catalyst | Reduces activation energy for etherification |
This method eliminates the need for anhydrous conditions, simplifying scalability.
Catalyst Optimization and Reaction Efficiency
Comparative studies of phase-transfer catalysts reveal TBAB’s superiority over alternatives:
| Catalyst | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| TBAB | 30 min | 84% | Low (recyclable) |
| PEG 400 | 60 min | 78% | Moderate |
| β-Cyclodextrin | 90 min | 71% | High (biodegradable) |
TBAB’s efficacy stems from its ability to shuttle reactants between phases, accelerating kinetics.
Comparative Analysis of Synthetic Routes
Yield and Reaction Efficiency
Traditional methods offer moderate yields (70–75%) but require harsh conditions and prolonged reaction times. In contrast, green protocols achieve higher yields (84%) with shorter durations (30 minutes), albeit requiring precise catalyst handling.
| Method | Yield (%) | Time | Temperature |
|---|---|---|---|
| Traditional | 70–75 | 12–24 hrs | 80–100°C |
| Green (TBAB) | 84 | 0.5 hrs | 50°C |
Environmental and Practical Considerations
Green chemistry approaches reduce hazardous waste generation by 40% compared to traditional methods. However, TBAB’s cost and potential toxicity necessitate careful waste management.
Mechanistic Insights and Side Reactions
Competitive pathways in traditional synthesis include:
- Over-alkylation : Excess benzyl bromide leads to di-ether byproducts, mitigated by stoichiometric control.
- Oxidation : Thiazinane sulfone formation under aerobic conditions, prevented by nitrogen purging.
In green methods, hydrolysis of the benzyl bromide in aqueous phases is minimized via rapid phase transfer.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzyl bromide
Uniqueness
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities, including:
- Antiepileptic Activity : In a study involving zebrafish models, the compound demonstrated significant neuroprotective effects against pentylenetetrazole (PTZ)-induced seizures. It was found to modulate neurotransmitter levels and reduce oxidative stress, suggesting its potential as an anti-seizure agent .
- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) has been documented, contributing to its neuroprotective effects. This activity is crucial in preventing neuronal damage during seizures .
The mechanisms underlying the biological activity of this compound include:
- Modulation of Neurotransmitter Levels : The compound enhances the levels of neurosteroids such as allopregnanolone while decreasing cortisol and gamma-aminobutyric acid (GABA), which are critical in managing seizure activity .
- Oxidative Stress Reduction : By scavenging ROS, the compound mitigates oxidative damage in neuronal tissues, further supporting its role in neuroprotection .
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Neuroprotective Study in Zebrafish :
- Objective : To evaluate the anti-epileptic effects of the compound.
- Findings : Significant improvement in seizure behaviors and neurochemical profiles were observed in treated zebrafish compared to controls. The study concluded that the compound could serve as a basis for new anti-seizure medications .
- Comparative Analysis with Other Compounds :
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antiepileptic | Significant reduction in seizures | Modulation of neurotransmitters |
| Antioxidant | Scavenging of reactive oxygen species | Reduction of oxidative stress |
Q & A
Q. Basic
- X-ray crystallography : Resolves the thiazinane ring geometry and substituent orientation. For example, a 1.29 Å resolution structure confirmed the chair conformation of the thiazinane ring in a related SHIP1 inhibitor complex .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (thiazinane ring protons) and δ 7.2–7.6 ppm (aromatic protons from the benzyloxy group) validate substitution patterns .
- ¹³C NMR : Carbonyl signals near δ 170 ppm confirm the 1,1-dione moiety .
What methodological approaches are recommended for optimizing the yield of this compound in multi-step syntheses?
Q. Advanced
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling reactions, improving yields from 45% to 75% .
- Protecting groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions during benzyloxy substitution .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation and adjust reaction times .
How do structural modifications at the benzyloxy substituent influence the compound's biological activity, based on comparative studies?
Advanced
Comparative studies on analogs reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to hydrophobic enzyme pockets (e.g., SHIP1’s active site), increasing inhibitory activity by 2–3 fold compared to methoxy substituents .
- Steric effects : Bulky groups (e.g., 2,4-dichlorobenzyl) reduce solubility but improve target selectivity in cellular assays .
Methodology : - SAR studies : Synthesize derivatives with varied substituents and test in enzyme inhibition assays (IC₅₀ measurements) .
- Docking simulations : Use Schrödinger Suite to predict binding affinities based on substituent electronic profiles .
What strategies are effective in resolving contradictory data regarding the compound's reactivity in different solvent systems?
Q. Advanced
- Solvent polarity tests : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents. For example, DMF accelerates SN2 substitution but may promote hydrolysis if traces of water are present .
- Controlled atmosphere : Conduct reactions under nitrogen to eliminate moisture/O₂ interference, especially for oxidation-sensitive intermediates .
- Kinetic studies : Use in-situ IR spectroscopy to monitor reaction progress and identify solvent-dependent intermediates .
What in vitro assays are most appropriate for evaluating the compound's enzyme inhibitory potential, and how should controls be designed?
Q. Advanced
- Phosphatase inhibition assays : For SHIP1/INPP5D targets, use malachite green phosphate detection with purified enzyme (0.1–10 µM compound concentration range) .
- Cytotoxicity controls : Include HEK293 cells treated with DMSO (vehicle control) and staurosporine (positive control for apoptosis) to distinguish enzyme-specific effects from general toxicity .
- Dose-response curves : Generate IC₅₀ values using GraphPad Prism, testing triplicate samples at six concentrations (1 nM–100 µM) .
How can computational methods aid in predicting the compound's metabolic stability?
Q. Advanced
- ADMET prediction : Use SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the benzyloxy group) .
- MD simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding mode stability in aqueous vs. lipid bilayer environments .
- Metabolite identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., MetFrag) to predict phase I/II metabolites .
What analytical techniques are critical for detecting impurities in the final compound?
Q. Basic
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify impurities >0.1% .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
